molecular formula C16H21BrN2O3 B112859 1-Boc-4-(4-Bromo-2-formylphenyl)piperazine CAS No. 628326-05-6

1-Boc-4-(4-Bromo-2-formylphenyl)piperazine

Cat. No. B112859
CAS RN: 628326-05-6
M. Wt: 369.25 g/mol
InChI Key: ZFUYWWRCIVQVAZ-UHFFFAOYSA-N
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Description

1-Boc-4-(4-Bromo-2-formylphenyl)piperazine is a chemical compound with the CAS Number: 628326-05-6. Its molecular formula is C16H21BrN2O3 and it has a molecular weight of 369.26 . The IUPAC name for this compound is tert-butyl 4- (4-bromo-2-formylphenyl)-1-piperazinecarboxylate .


Molecular Structure Analysis

The InChI code for 1-Boc-4-(4-Bromo-2-formylphenyl)piperazine is 1S/C16H21BrN2O3/c1-16 (2,3)22-15 (21)19-8-6-18 (7-9-19)14-5-4-13 (17)10-12 (14)11-20/h4-5,10-11H,6-9H2,1-3H3 .

It should be stored in a refrigerated environment .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

1-Boc-4-(4-Bromo-2-formylphenyl)piperazine: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Piperazine derivatives are the third most common nitrogen heterocycles in drug discovery due to their presence in several blockbuster drugs . The compound’s structure allows for C–H functionalization, which is a versatile tool for creating new chemical entities with potential therapeutic effects. Its use in medicinal chemistry is pivotal for developing drugs with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties.

Synthesis of Piperazine-Based Compounds

The bromo and formyl groups present in 1-Boc-4-(4-Bromo-2-formylphenyl)piperazine make it an ideal candidate for cross-coupling reactions, which are essential for constructing complex organic molecules. This compound serves as a precursor for synthesizing a wide range of piperazine-based ligands and pharmaceuticals, where the bromo group can undergo palladium-catalyzed coupling reactions .

Photoredox Chemistry

The compound’s structure is suitable for photoredox reactions, where light energy is harnessed to promote chemical reactions. This application is significant in green chemistry, as it offers a sustainable alternative to traditional reaction conditions, reducing the need for harsh reagents or extreme temperatures .

Safety and Hazards

The compound may cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

tert-butyl 4-(4-bromo-2-formylphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)14-5-4-13(17)10-12(14)11-20/h4-5,10-11H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUYWWRCIVQVAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40462840
Record name 1-Boc-4-(4-Bromo-2-formylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-(4-Bromo-2-formylphenyl)piperazine

CAS RN

628326-05-6
Record name 1-Boc-4-(4-Bromo-2-formylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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